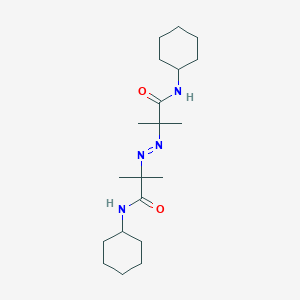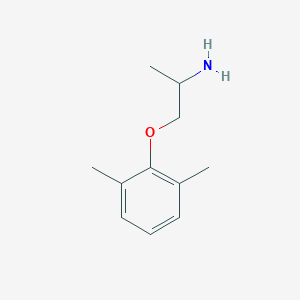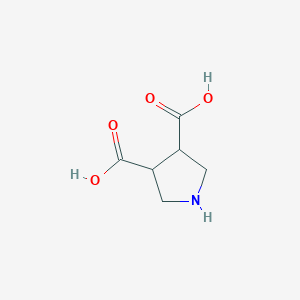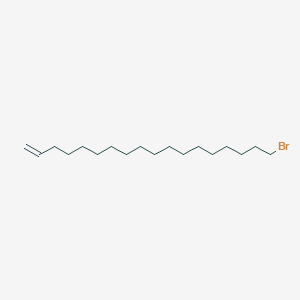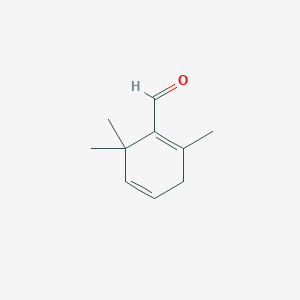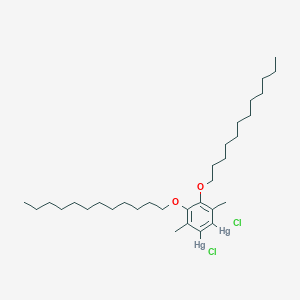
2-(1H-1,2,3-Triazol-1-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Triazol-1-yl)thiazole is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Triazoles, on the other hand, are well-regarded for their pharmacological potentials . The fusion of these two rings in a single molecule offers a unique scaffold for the development of new bioactive compounds.
Preparation Methods
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with azides in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1H-1,2,3-Triazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products: These reactions can yield a variety of products, including substituted thiazoles and triazoles, depending on the reagents and conditions used.
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)thiazole has found applications in several fields:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-1-yl)thiazole can be compared to other similar compounds, such as:
1-(2-Thiazolyl)-1H-1,2,4-triazole: This compound has a similar structure but with a different triazole ring, which can lead to variations in biological activity.
2-(2-Thiazolyl)-1H-1,2,3-triazole: The position of the thiazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Thiazolyl)-1H-1,3,4-triazole: Another structural isomer with potential differences in pharmacological properties.
Properties
CAS No. |
179753-59-4 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
InChI Key |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
Canonical SMILES |
C1=CN(N=N1)C2=NC=CS2 |
Synonyms |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



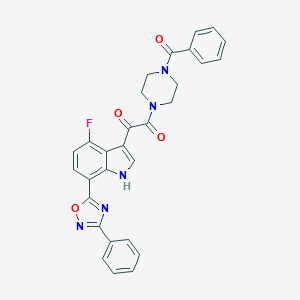
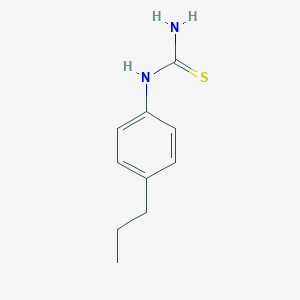
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)

